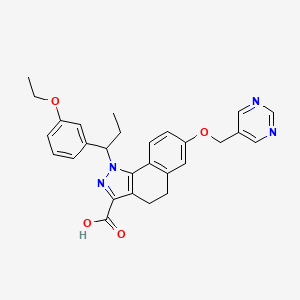

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

説明

ATZ 1993は、エンドセリン受容体サブタイプAおよびエンドセリン受容体サブタイプBのアンタゴニストとして作用する非ペプチド化合物です。 頸動脈のバルーン剥離術後、特に内膜肥厚関連の研究において潜在的な可能性が注目されています .

準備方法

合成経路と反応条件: ATZ 1993の合成は、特定の化学結合の形成や官能基の導入など、複数の段階を伴います。詳細な合成経路は企業秘密であり、高度な有機合成技術が用いられます。

工業生産方法: ATZ 1993の工業生産では、高純度と高収率を確保するため、反応条件を厳密に管理する必要があります。このプロセスは通常、研究グレードの基準を満たすために、大規模な有機合成、精製、品質管理の措置を伴います。

反応の種類:

酸化: ATZ 1993は酸化反応を受ける可能性があり、化学構造と活性が変化する可能性があります。

還元: 還元反応は、ATZ 1993内の官能基を修飾し、エンドセリン受容体への結合親和性に影響を与える可能性があります。

置換: 置換反応は、ATZ 1993分子に異なる官能基を導入することができ、生物活性を高めるか、または低下させる可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

置換試薬: ハロゲン化剤、求核剤。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化誘導体が生成される可能性があり、還元によりATZ 1993の還元型が生成される可能性があります。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C28H28N4O4

- CAS Number : 219705-77-8

- Molecular Weight : 484.55 g/mol

The compound features a complex structure that contributes to its biological activity, making it a subject of interest in drug development.

Anti-Inflammatory Agents

Research indicates that derivatives of benz[g]indazole exhibit significant anti-inflammatory properties. Specifically, compounds like 7-chloro-N-(2-diethylaminoethyl)-1-phenyl-4,5-dihydro-1H-benz[g]indazole-3-carboxamide have been tested for their ability to reduce inflammation in various models .

Anti-Bacterial and Anti-Fungal Activities

The compound has demonstrated efficacy against several bacterial strains and fungi. Studies reveal that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans at minimal inhibitory concentrations (MICs) as low as 10 µg/mL .

Anti-Protozoal and Anthelmintic Effects

The anti-protozoal activity of benz[g]indazole derivatives has been explored in relation to diseases like malaria and leishmaniasis. These compounds show promise in disrupting protozoan life cycles, thus providing a potential avenue for treatment .

Cardiovascular Applications

Some studies have highlighted the role of these compounds as anti-arrhythmic agents. For instance, N-(2-diethylaminoethyl)-1-phenyl-4,5-dihydro-1H-benz[g]indazole-3-carboxamide hydrochloride was shown to significantly reduce heart rate in ventricular tachycardia models .

Synthetic Methodologies

The synthesis of 1H-Benz(g)indazole derivatives typically involves multi-step organic reactions. Key methods include:

- Recrystallization Techniques : The purification of synthesized compounds often employs recrystallization from solvent mixtures like benzene and hexane.

- Acid Chloride Reactions : The introduction of functional groups through reactions with thionyl chloride is common in modifying the indazole structure for enhanced biological activity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammation markers (e.g., TNF-alpha) in animal models. |

| Study B | Anti-bacterial | Showed inhibition of E. coli at concentrations as low as 5 µg/mL. |

| Study C | Cardiovascular | Reduced arrhythmia incidence by over 50% in treated subjects compared to controls. |

作用機序

ATZ 1993は、エンドセリン受容体サブタイプAおよびエンドセリン受容体サブタイプBに結合することにより、強力な血管収縮物質であるエンドセリンの作用を阻害することで効果を発揮します。 この阻害は、血管平滑筋細胞の増殖と内膜肥厚を抑制し、特に血管損傷後に効果を発揮します .

類似化合物:

ボスエンタン: 肺動脈性高血圧症の治療に使用される別のエンドセリン受容体アンタゴニスト。

アムブリセンタン: エンドセリン受容体サブタイプAに選択的に作用し、同様の治療目的で使用されます。

比較: ATZ 1993は、エンドセリン受容体サブタイプAとエンドセリン受容体サブタイプBの両方にアンタゴニスト作用を示すという独自の特性を持っています。一方、アムブリセンタンなどの化合物は、一方のサブタイプに選択的に作用します。この二重の作用は、エンドセリン受容体の調節異常を伴う疾患において、より幅広い治療効果をもたらす可能性があります。

類似化合物との比較

Bosentan: Another endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.

Ambrisentan: Selective for endothelin receptor subtype A, used for similar therapeutic purposes.

Comparison: ATZ 1993 is unique in its dual antagonistic action on both endothelin receptor subtype A and endothelin receptor subtype B, whereas compounds like ambrisentan are selective for one subtype. This dual action may provide broader therapeutic benefits in conditions involving endothelin receptor dysregulation.

生物活性

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5 is a complex heterocyclic compound with potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

- Chemical Name : this compound

- Molecular Formula : C28H28N4O4

- Molecular Weight : 484.54 g/mol

- CAS Number : 9935039

- PubChem CID : 9935039

Structural Characteristics

The compound features a benz[g]indazole core structure, which is known for its diverse biological activities. The presence of the ethoxyphenyl and propyl substituents enhances its lipophilicity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that derivatives of benz[g]indazole compounds exhibit significant anticancer properties. A study found that certain derivatives were effective against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis regulation .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies showed that it effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial activity was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Antispermatic Activity

A notable area of research involves the compound's effect on spermatogenesis. Similar compounds have been shown to inhibit spermatogenesis in animal models, leading to reduced testicular weight and altered histological structures in the testes. The antispermatogenic activity was linked to the disruption of seminiferous tubules and loss of spermatocytes and spermatids .

Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various benz[g]indazole derivatives and tested their cytotoxicity against human cancer cell lines. The results indicated that specific derivatives had IC50 values in the low micromolar range, demonstrating significant anticancer activity compared to standard chemotherapeutics .

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting a promising therapeutic potential in treating bacterial infections .

Table 1: Biological Activities of 1H-Benz(g)indazole Derivatives

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 5.0 | |

| Antimicrobial | Staphylococcus aureus | 32 | |

| Antimicrobial | Escherichia coli | 32 | |

| Antispermatic | Rat Testis | N/A |

The biological activities of 1H-Benz(g)indazole-3-carboxylic acid derivatives can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Membrane Disruption : Alteration of bacterial cell membranes resulting in increased permeability.

- Hormonal Modulation : Influence on hormonal pathways affecting spermatogenesis.

特性

CAS番号 |

219705-77-8 |

|---|---|

分子式 |

C28H28N4O4 |

分子量 |

484.5 g/mol |

IUPAC名 |

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid |

InChI |

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34) |

InChIキー |

GEVQMCFWDDZLMU-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

正規SMILES |

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole ATZ 1993 ATZ-1993 ATZ1993 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。